1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate is a unique organic compound notable for its application in various scientific research fields. Its structure is defined by an aziridine ring, which is a three-membered ring containing one nitrogen atom and two carbon atoms. The presence of the benzyl and methyl groups, as well as the carboxylate functionalities, endows the molecule with specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate generally involves multiple steps:
Preparation of the starting materials: : Often involves the formation of intermediates like methyl aziridines from simpler precursors.
Ring closure reaction: : Typically carried out under acidic or basic conditions to form the aziridine ring.
Functional group transformations:
Industrial Production Methods
In industrial settings, the production of this compound can be optimized for higher yields and purity by employing:
Catalysts: : Specific catalysts can be used to enhance reaction rates and selectivity.
Controlled reaction environments: : Temperature, pressure, and solvent conditions are meticulously controlled to ensure consistency.
Purification techniques: : Methods like recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized to form more oxidized derivatives.
Reduction: : It can be reduced under specific conditions to form other functional groups.
Substitution: : Various substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.
Substituents: : Reagents like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation products: : These include carboxylic acids or aldehydes.
Reduction products: : These can include amines or alcohols.
Substitution products: : Various substituted aziridines depending on the specific reagents used.
Scientific Research Applications
1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate finds application in various domains:
Chemistry: : Used in studying reaction mechanisms and synthesis of complex molecules.
Biology: : Has applications in the design of enzyme inhibitors or as a probe for biological studies.
Medicine: : Investigated for potential pharmacological activities, including anti-cancer properties.
Industry: : Used in the synthesis of polymers and other materials due to its reactive aziridine ring.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets:
Molecular targets: : Enzymes and receptors that are crucial for biological processes.
Pathways involved: : It can modulate various biochemical pathways, including those involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylates: : Other compounds with similar aziridine rings and carboxylate groups.
Benzyl-substituted aziridines: : Similar compounds with different substitution patterns on the aziridine ring.
Uniqueness
Structural uniqueness: : The specific combination of benzyl, methyl, and carboxylate groups on the aziridine ring makes this compound unique.
Reactivity: : Its reactivity profile differs from other aziridines, making it valuable for specific synthetic applications.
1-Benzyl 2-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate stands out due to its versatile chemical nature and wide range of applications, from scientific research to potential medical uses. Its unique structure and reactivity make it a compound of interest in various fields of study.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,3S)-3-methylaziridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9-11(12(15)17-2)14(9)13(16)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t9-,11-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSSOABOJGIPEA-PEVUIOCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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